molecular formula C21H21ClN2O3S B2844106 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide CAS No. 923211-70-5

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide

Cat. No. B2844106
CAS RN: 923211-70-5
M. Wt: 416.92
InChI Key: BFVVAQVPHQJZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a chlorophenyl group, a methoxyphenoxy group, and an acetamide group . These groups could potentially confer a variety of chemical and biological properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a notable feature of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis and death. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .

Antifungal Properties

Research indicates that this compound exhibits strong antifungal activity. It disrupts the cell wall synthesis of fungi, leading to cell death. This makes it a valuable compound for treating fungal infections, particularly those resistant to conventional antifungal drugs .

Anticancer Potential

The compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells by activating specific signaling pathways. This selective cytotoxicity towards cancer cells, while sparing healthy cells, highlights its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

This compound has demonstrated antiviral properties, particularly against RNA viruses. It inhibits viral replication by interfering with the viral RNA polymerase enzyme. This makes it a promising candidate for developing antiviral drugs, especially for emerging viral infections .

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. For example, similar compounds have been found to have anticancer activity, possibly through interactions with certain proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-14-19(28-21(24-14)15-3-5-16(22)6-4-15)11-12-23-20(25)13-27-18-9-7-17(26-2)8-10-18/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVVAQVPHQJZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide

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